molecular formula C13H9NO4 B1297747 4-Phenylpyridine-2,5-dicarboxylic acid CAS No. 59195-28-7

4-Phenylpyridine-2,5-dicarboxylic acid

Cat. No. B1297747
CAS RN: 59195-28-7
M. Wt: 243.21 g/mol
InChI Key: XFFZVIRSYFJKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylpyridine-2,5-dicarboxylic acid, commonly referred to as 4-PPD, is a dicarboxylic acid with a phenyl ring attached to the pyridine ring. It is a colorless or light yellow solid with a melting point of around 95°C. 4-PPD is an important intermediate in the synthesis of many organic compounds and has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and materials. 4-PPD is also used as a catalyst in the production of polymers, dyes, and other organic products.

Scientific Research Applications

Synthesis and Derivative Preparation

4-Phenylpyridine-2,5-dicarboxylic acid has been a subject of study for its role in the synthesis of various chemical compounds. Prostakov et al. (1967) described the preparation of 3, 5-dimethyl-4-phenylpyridine, which was then used to produce this compound. This compound was further utilized to create derivatives like the dimethyl ester and bis(diethylamide) of the acid, leading to the synthesis of compounds like methyl 2-azafluorenone-4-carboxylate (Prostakov, Sorokin, & Ismailov, 1967).

Metal-Organic Frameworks (MOFs)

In the realm of metal-organic frameworks, 2-Phenylpyridine-5,4'-dicarboxylic acid, a derivative of this compound, has been used as an organic linking component. Dau et al. (2012) explored its application in the synthesis of various MOFs, such as Zr(4+)-based UiO-67-dcppy and Zn(2+)-based DMOF-1-dcppy. The study highlighted that these frameworks displayed similar properties to those prepared from biphenyldicarboxylic acid, with notable differences in gas sorption behavior due to the pyridine nature of the compound (Dau et al., 2012).

Herbicidal Activity

Phenylpyridines, derived from this compound, have been investigated for their herbicidal properties. Schäfer et al. (2003) synthesized novel phenylpyridines and analyzed their effectiveness against various weed species, finding that these compounds act by inhibiting protoporphyrinogen-IX-oxidase, demonstrating potential as herbicides (Schäfer, Hamprecht, Puhl, Westphalen, & Zagar, 2003).

Crystal Engineering

This compound is also significant in crystal engineering. Seaton et al. (2013) created multi-component crystals with 4-phenylpyridine and various benzoic acids to explore the influence of chemical and structural factors on hydrogen bonding and proton transfer. This study contributes to understanding the complex interactions in co-crystal and organic salt formation (Seaton, Munshi, Williams, & Scowen, 2013).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . A safety data sheet suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Biochemical Analysis

Biochemical Properties

4-Phenylpyridine-2,5-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with enzymes such as protocatechuate 4,5-dioxygenase and protocatechuate 2,3-dioxygenase, which are involved in the degradation of aromatic compounds . These interactions are crucial for the breakdown of lignin-derived aromatic compounds, facilitating the production of valuable bioproducts. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, leading to the cleavage of aromatic rings and the formation of dicarboxylic acid products.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of efflux pumps in bacterial cells, thereby affecting multidrug resistance mechanisms . Additionally, it has been observed to impact the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For instance, it has been found to inhibit the activity of certain dioxygenases by binding to their active sites, thereby preventing the degradation of aromatic compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained alterations in gene expression and metabolic activity. These temporal effects are important for understanding the long-term impact of this compound on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At high doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects are critical for determining the safe and effective use of this compound in biochemical research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. This compound interacts with enzymes such as protocatechuate 4,5-dioxygenase and protocatechuate 2,3-dioxygenase, which facilitate the breakdown of lignin-derived aromatic compounds into dicarboxylic acids . These metabolic pathways are essential for the conversion of complex organic molecules into simpler, more accessible forms that can be utilized by cells for energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps, which play a role in its cellular localization and accumulation . Additionally, binding proteins within the cytoplasm can facilitate the distribution of this compound to various cellular compartments, ensuring its availability for biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, where it exerts its biochemical effects . The localization of this compound within these compartments is crucial for its role in modulating cellular processes and influencing gene expression and metabolic activity.

properties

IUPAC Name

4-phenylpyridine-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-12(16)10-7-14-11(13(17)18)6-9(10)8-4-2-1-3-5-8/h1-7H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFZVIRSYFJKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345908
Record name 4-phenylpyridine-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59195-28-7
Record name 4-phenylpyridine-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylpyridine-2,5-dicarboxylic acid
Reactant of Route 2
4-Phenylpyridine-2,5-dicarboxylic acid
Reactant of Route 3
4-Phenylpyridine-2,5-dicarboxylic acid
Reactant of Route 4
4-Phenylpyridine-2,5-dicarboxylic acid
Reactant of Route 5
4-Phenylpyridine-2,5-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Phenylpyridine-2,5-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.